3-ethyl-3-fluoropiperidine hydrochloride
Description
Significance of Piperidine (B6355638) Derivatives as Core Heterocycles in Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in the design of pharmaceuticals and bioactive molecules. nih.govresearchgate.net Piperidine derivatives are integral components in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govnih.gov Their prevalence stems from their ability to serve as versatile scaffolds that can be readily modified to influence both the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net The incorporation of a piperidine skeleton can enhance membrane permeability, improve metabolic stability, and optimize binding affinity to biological targets. researchgate.net
These heterocyclic compounds are key building blocks in medicinal chemistry, with research highlighting their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties. researchgate.netijnrd.org The ability of piperidine derivatives to act as crucial intermediates in the synthesis of a wide array of organic compounds further solidifies their importance in modern chemical research. ijnrd.org
Strategic Importance of Fluorine Incorporation in Organic Molecules for Research
The introduction of fluorine into organic molecules is a widely employed strategy in drug design and development. researchgate.netnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a compound. nih.govbenthamscience.com Judicious placement of fluorine can lead to significant improvements in metabolic stability by blocking sites susceptible to enzymatic degradation. nih.govnih.gov
Furthermore, fluorine can modulate the basicity (pKa) of nearby functional groups, such as amines, which is a critical factor for controlling physical properties and bioavailability. researchgate.netnih.gov The incorporation of fluorine often enhances lipophilicity, which can improve a molecule's ability to cross biological membranes. nih.govbenthamscience.com This strategic use of fluorine can also influence molecular conformation and enhance binding interactions with target proteins and enzymes, often leading to increased potency and selectivity. researchgate.netnih.gov The growing number of fluorinated drugs approved by regulatory bodies underscores the immense value of this element in medicinal chemistry. researchgate.net
Overview of 3-Ethyl-3-Fluoropiperidine Hydrochloride within Fluorinated Piperidine Chemistry
Within the expanding field of fluorinated piperidines, 3-ethyl-3-fluoropiperidine hydrochloride represents a specific example of a synthetically valuable building block. While the synthesis of fluorinated piperidines can be challenging, their potential applications in pharmaceutical and agrochemical research drive the development of new synthetic methods. nih.govnih.gov The structure of 3-ethyl-3-fluoropiperidine hydrochloride combines the foundational piperidine ring with two key substituents at the 3-position: an ethyl group and a fluorine atom.
This particular arrangement, with a geminal fluorine and an ethyl group, offers a unique three-dimensional structure that can be explored in the design of novel bioactive compounds. The fluorine atom is expected to influence the molecule's electronic properties and metabolic stability, while the ethyl group adds a specific lipophilic feature. As a hydrochloride salt, the compound exhibits properties suitable for handling and use in various synthetic applications. The development and study of such specifically substituted fluorinated piperidines are crucial for creating analogues of existing drugs and discovering new chemical entities with improved properties. nih.govacs.org
Chemical Compound Data
The table below outlines the key properties of the featured chemical compound.
| Property | Value | Source |
| Compound Name | 3-ethyl-3-fluoropiperidine hydrochloride | uni.lu |
| Molecular Formula | C₇H₁₄FN | uni.lu |
| InChI | InChI=1S/C7H14FN/c1-2-7(8)4-3-5-9-6-7/h9H,2-6H2,1H3 | uni.lu |
| InChIKey | ZRROXHYHADNYIF-UHFFFAOYSA-N | uni.lu |
| SMILES | CCC1(CCCNC1)F | uni.lu |
Compound Names Mentioned
Properties
CAS No. |
2408958-67-6 |
|---|---|
Molecular Formula |
C7H15ClFN |
Molecular Weight |
167.7 |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Control in the Synthesis of 3 Ethyl 3 Fluoropiperidine Hydrochloride
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of 3-ethyl-3-fluoropiperidine, this involves controlling the relative orientation of the ethyl and fluoro groups on the piperidine (B6355638) ring.
The choice of catalyst and the specific reaction conditions play a pivotal role in directing the stereochemical outcome of synthetic transformations. In the synthesis of fluorinated piperidines, Lewis acids have been shown to influence diastereoselectivity. For instance, in the allylation of a 3-fluoro-2-methoxy-N-methoxycarbonylpiperidine, the use of titanium tetrachloride (TiCl4) as a Lewis acid resulted in higher diastereoselectivity compared to boron trifluoride etherate (BF3·OEt2). clockss.org This highlights the significant impact that the nature of the Lewis acid can have on the stereochemical course of the reaction.
The reaction conditions, including solvent and temperature, can also exert a strong influence on diastereoselectivity. These parameters can affect the transition state energies of the competing diastereomeric pathways, thereby favoring the formation of one isomer over the other. The optimization of these conditions is a crucial aspect of developing a highly diastereoselective synthesis.
| Entry | Lewis Acid | Diastereomeric Excess (de %) | Yield (%) |
|---|---|---|---|
| 1 | TiCl4 | 58 | 81 |
| 2 | BF3·OEt2 | Lower than TiCl4 | High |
The catalytic hydrogenation of substituted pyridine precursors is a common and effective method for the synthesis of piperidine derivatives. nih.govchemrxiv.org Achieving stereoselectivity in this process is crucial for obtaining the desired diastereomer of 3-ethyl-3-fluoropiperidine. The hydrogenation can proceed through various mechanisms, and the choice of catalyst, hydrogen source, and substrate substituents all influence the stereochemical outcome.
For instance, the hydrogenation of fluoropyridines can be achieved using a palladium catalyst. nih.gov A robust method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst, which can tolerate various functional groups. nih.gov The stereoselectivity of the hydrogenation is often directed by the existing stereocenters on the pyridine ring or by the use of chiral catalysts. In some cases, a Brønsted acid is used to activate the pyridine ring towards reduction. nih.gov The development of rhodium-catalyzed transfer hydrogenation presents another avenue for the stereoselective synthesis of chiral piperidines from pyridinium salts. dicp.ac.cn
Enantioselective Synthesis Strategies
Enantioselective synthesis focuses on the preferential formation of one enantiomer, which is a non-superimposable mirror image of the other. For 3-ethyl-3-fluoropiperidine hydrochloride, this involves establishing a specific absolute configuration at the chiral C3 center.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. nih.gov
In the context of fluoropiperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule. This chiral auxiliary then directs the diastereoselective introduction of the ethyl and fluoro groups. For example, oxazolidinones, which are effective chiral auxiliaries, can be used to control the stereochemistry of alkylation and aldol reactions. wikipedia.org Pseudoephedrine is another versatile chiral auxiliary that can be used to direct the alkylation of amides. wikipedia.org The choice of the chiral auxiliary and the specific reaction conditions are critical for achieving high levels of stereocontrol.
The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful strategy in asymmetric synthesis. mdpi.com Chiral catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.
Asymmetric dearomatization of pyridine derivatives offers a direct route to chiral piperidines. mdpi.com This can be achieved through various catalytic methods, including the use of chiral organocatalysts or transition-metal catalysts. For example, an organocatalytic aza-Michael addition has been developed for the enantioselective synthesis of a fluorinated pyrazolo-piperidine. nih.govresearchgate.net
Asymmetric hydrogenation of pyridine derivatives is another important approach. dicp.ac.cnresearchgate.net This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the substrate preferentially. This method has been successfully used to synthesize a variety of chiral piperidines with high enantioselectivity. dicp.ac.cn
| Reaction Type | Catalyst Type | Key Feature | Reference |
|---|---|---|---|
| Aza-Michael Addition | Organocatalyst | Enables concise, stereoselective synthesis of functionalized piperidines. | nih.gov |
| Transfer Hydrogenation | Rhodium-catalyst | Allows for the synthesis of chiral fluoropiperidines from pyridinium salts. | dicp.ac.cn |
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. researchgate.net
In the synthesis of 3-ethyl-3-fluoropiperidine hydrochloride, chiral resolution can be applied to a key intermediate that is a racemic mixture. The separated enantiomerically pure intermediate can then be carried forward to the final product, ensuring its enantiopurity. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov The selection of the appropriate chiral resolving agent and crystallization solvent is crucial for an efficient resolution process. researchgate.net
Scientific Literature Lacks Specific Stereochemical Analysis of 3-ethyl-3-fluoropiperidine hydrochloride
Despite a comprehensive search of available scientific databases and literature, detailed research findings, including specific data from X-ray crystallography, NMR spectroscopy, and GC analysis for the stereoisomers of 3-ethyl-3-fluoropiperidine hydrochloride, could not be located. As a result, the requested article focusing on the stereochemical control and characterization of this specific compound cannot be generated at this time.
The requested article outline included sections on:
Stereoisomer Characterization and Assignment
Spectroscopic Methods for Relative Configuration Assignment (e.g., NMR, GC Analysis):This section would rely on data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). NMR, particularly through methods like Nuclear Overhauser Effect (NOE) spectroscopy, can establish the relative orientation of substituents on the piperidine ring. GC analysis, especially when using a chiral stationary phase, can be used to separate and quantify the different stereoisomers present in a mixture.
The absence of specific studies on 3-ethyl-3-fluoropiperidine hydrochloride in the public domain means that the foundational data required to populate these sections is not available. While general principles of stereochemical analysis using these techniques are well-documented, applying them to a specific, unstudied compound requires experimental data that has not been published.
It is possible that research on this compound exists but has not been made public, or that it is part of proprietary industrial research. However, based on a thorough search of publicly accessible scientific literature, the detailed experimental findings necessary to construct the requested article are not available. Therefore, to uphold the principles of scientific accuracy and avoid speculation, the article cannot be produced.
Conformational Analysis of 3 Ethyl 3 Fluoropiperidine Hydrochloride
Spectroscopic Investigations of Conformational Behavior
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for probing the conformational equilibrium of fluorinated molecules like 3-ethyl-3-fluoropiperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Studies (e.g., 19F NMR, 3J(19F,1H) Coupling Constants)
While specific NMR data for 3-ethyl-3-fluoropiperidine hydrochloride is not extensively documented in publicly available literature, the conformational analysis can be reliably inferred from studies on closely related analogs, such as 3-fluoropiperidine (B1141850) hydrochloride. nih.govresearchgate.net For these compounds, ¹⁹F NMR spectroscopy is a primary technique used to investigate the conformational state. The chemical shift of the fluorine atom provides initial clues about its electronic environment.
Of greater diagnostic value are the vicinal coupling constants between the fluorine atom and adjacent protons, specifically the ³J(¹⁹F,¹H) values. uni.lu The magnitude of these coupling constants is governed by the Karplus relationship, which correlates the dihedral angle between the coupled nuclei to the size of the coupling constant. A large ³J(¹⁹F,¹H) coupling constant (typically in the range of 38-42 Hz) is indicative of an anti-periplanar arrangement, which corresponds to an axial orientation of the fluorine atom and an axial proton on the adjacent carbon. Conversely, a small coupling constant (typically < 15 Hz) suggests a gauche relationship, consistent with an equatorial fluorine atom. researchgate.net
In the case of 3-fluoropiperidine hydrochloride, experimental observations consistently show large ³J(¹⁹F,¹H) values, confirming that the conformer with an axial fluorine atom is overwhelmingly dominant in solution. nih.govresearchgate.netnih.gov
Axial vs. Equatorial Preference of Fluorine Substituents
For N-protonated piperidines, including the hydrochloride salt of 3-ethyl-3-fluoropiperidine, there is a pronounced preference for the fluorine atom to occupy the axial position. nih.govd-nb.inforsc.org This is somewhat counterintuitive based on simple steric arguments, which would favor the larger substituent being in the more spacious equatorial position. However, the axial preference is a well-documented phenomenon in these systems.
The driving force for this axial preference in the protonated form is primarily attributed to a stabilizing hyperconjugative interaction between the C-F bond and the anti-periplanar σ* orbital of the N-H bond (σC-F → σ*N-H). This interaction is maximized when the C-F bond is axial. Additionally, electrostatic attraction between the partially negative fluorine atom and the positively charged ammonium (B1175870) group (a C-F···H-N⁺ interaction) further stabilizes the axial conformer. nih.gov The presence of the ethyl group at the same carbon as the fluorine in 3-ethyl-3-fluoropiperidine hydrochloride introduces an additional steric factor. This geminal substitution pattern would likely further disfavor the equatorial fluorine orientation due to potential gauche butane-type interactions with the piperidine (B6355638) ring.
Computational Chemistry and Theoretical Studies on Conformational Preferences
To complement experimental data, computational chemistry provides invaluable insights into the energetic differences and governing forces that determine conformational preferences.
Density Functional Theory (DFT) Calculations
Theoretical studies on analogous fluorinated piperidinium (B107235) salts have been successfully performed using Density Functional Theory (DFT), often with functionals like M06-2X and extensive basis sets (e.g., def2-QZVPP). nih.gov These calculations are used to optimize the geometries of both the axial and equatorial conformers and to calculate their relative energies.
For 3-fluoropiperidine hydrochloride, DFT calculations have corroborated the experimental findings, consistently predicting the axial conformer to be the more stable species. nih.govresearchgate.net These computational models allow for the dissection of the total energy into constituent parts, revealing that electrostatic and hyperconjugative interactions are the key contributors to the stability of the axial conformer, overriding steric repulsions. nih.gov Similar calculations for 3-ethyl-3-fluoropiperidine hydrochloride would be expected to yield a similar preference, with the ethyl group's steric bulk being a quantifiable factor.
Free Enthalpy Differences (ΔG) in Conformers
The relative stability of the conformers is quantified by the difference in their Gibbs free enthalpy (ΔG). A negative ΔG value for the equatorial-to-axial transition indicates that the axial conformer is more stable. Computational studies on 3-fluoropiperidine hydrochloride (1B) and its 4-methyl analog (3B) have calculated these differences, showing a significant preference for the axial form.
Table 1: Calculated Free Enthalpy Differences for the Equatorial-to-Axial Transition of Analogous Piperidinium Salts
| Compound | ΔG (Gas Phase, kcal/mol) | ΔG (Water, kcal/mol) | Predicted Conformation in Solution |
|---|---|---|---|
| 3-Fluoropiperidine HCl (1B) | +1.8 | +4.8 | Axial |
| cis-3-Fluoro-4-methylpiperidine HCl (3B) | +3.6 | +6.2 | Axial |
Data sourced from studies on analogous compounds. nih.govresearchgate.netnih.gov
The positive values for ΔG in solution strongly indicate the dominance of the axial conformer. The larger positive value for the 4-methyl substituted analog suggests that additional substitution can further enhance the axial preference of the fluorine atom. nih.gov A similar, and likely substantial, positive ΔG value would be anticipated for 3-ethyl-3-fluoropiperidine hydrochloride.
Solvent Effects on Conformation
Solvent plays a critical role in the conformational equilibrium. The stability of the charged piperidinium ring is highly dependent on the polarity of the surrounding medium. Computational models often incorporate a polarizable continuum model (PCM) to simulate the effects of a solvent like water. nih.gov
For 3-fluoropiperidinium salts, the preference for the axial conformer is often enhanced in polar solvents. d-nb.info The solvent can effectively stabilize the charge-dipole interactions that favor the axial orientation. As seen in the table above, the calculated free enthalpy difference (ΔG) for the axial preference of 3-fluoropiperidine HCl is significantly greater in water (+4.8 kcal/mol) compared to the gas phase (+1.8 kcal/mol), highlighting the profound influence of the solvent in stabilizing the axial conformer. nih.govnih.gov It is therefore expected that in aqueous or other polar media, 3-ethyl-3-fluoropiperidine hydrochloride would exist almost exclusively in the conformation where the fluorine atom is in the axial position.
Influence of Hydrochloride Salt Formation on Conformational Dynamics
The conversion of a piperidine derivative to its hydrochloride salt through protonation of the nitrogen atom introduces significant changes to the molecule's electronic and steric environment, thereby profoundly influencing the conformational equilibrium of the piperidine ring. In the case of 3-ethyl-3-fluoropiperidine, the formation of the hydrochloride salt is expected to favor a chair conformation, which is the most stable arrangement for the piperidine ring. The key aspect of the conformational analysis then becomes the orientation of the substituents at the C3 position—the ethyl and fluoro groups—and how the protonation of the ring nitrogen affects their preference for axial or equatorial positions.
Upon protonation, the nitrogen atom bears a positive charge and is bonded to a hydrogen atom. This newly introduced N-H bond can exist in either an axial or an equatorial orientation. The orientation of this proton has a cascading effect on the stability of the various conformers of the molecule. It is well-established that in protonated piperidine derivatives, there is a notable preference for the N-H bond to be in the axial position. This preference is attributed to a combination of steric and electronic factors.
The formation of the hydrochloride salt and the resulting protonation of the piperidine nitrogen significantly impact the conformational dynamics of the 3-ethyl-3-fluoropiperidine ring. This influence is primarily driven by the introduction of electrostatic interactions and the steric demands of the new axial N-H bond.
Studies on related protonated piperidine systems have shown that the axial N-H bond can engage in significant 1,3-diaxial interactions with the axial substituents or hydrogens at the C3 and C5 positions. niscpr.res.in This interaction leads to a deshielding effect on the axial protons, which can be observed through Nuclear Magnetic Resonance (NMR) spectroscopy. niscpr.res.in In the context of 3-ethyl-3-fluoropiperidine hydrochloride, the axial N-H bond would interact with the axial substituent at C3.
The conformational preference of substituents in piperidinium salts is a subject of detailed study. For instance, in 4-substituted piperidinium salts where the substituent is polar, such as a fluoro or hydroxyl group, protonation has been observed to stabilize the axial conformer. nih.gov In some cases, this stabilization is so pronounced that it reverses the conformational preference from equatorial in the free base to axial in the protonated salt. nih.gov This phenomenon is attributed to the electrostatic interactions between the polar substituent and the positively charged nitrogen atom. nih.gov
For 3-ethyl-3-fluoropiperidine hydrochloride, the piperidine ring is expected to exist predominantly in a chair conformation. Two primary chair conformers are possible, differing in the axial/equatorial arrangement of the ethyl and fluoro groups at the C3 position. The formation of the hydrochloride salt introduces a proton on the nitrogen, which itself can be axial or equatorial. However, the N-H bond in piperidinium salts generally prefers the axial orientation.
Considering an axial N-H, the conformational equilibrium of the C3 substituents will be governed by a balance of steric and electronic effects.
Steric Interactions: The ethyl group is bulkier than the fluorine atom. To minimize steric strain, specifically 1,3-diaxial interactions with the axial N-H and the axial hydrogen at C5, the ethyl group would preferentially occupy the equatorial position.
Electronic Interactions: The fluorine atom is a small but highly electronegative substituent. In the hydrochloride salt, a favorable electrostatic interaction can occur between the electron-withdrawing fluorine atom and the positively charged nitrogen atom. This type of charge-dipole interaction would favor an axial orientation of the fluorine atom.
Given these competing factors, it is likely that the conformer with the equatorial ethyl group and the axial fluorine atom is the most stable.
Table 1: Conformational Free Energy Differences (-ΔG°) for 4-Substituted Piperidinium Salts
| Substituent (R) | -ΔG° (kcal mol⁻¹) for Axial Conformer Stabilization upon Protonation |
| F | ~0.7 - 0.8 |
| OH | ~0.7 - 0.8 |
| Br | ~0.7 - 0.8 |
| CO₂Et | ~0.7 - 0.8 |
Data adapted from studies on 4-substituted piperidines. nih.gov This table illustrates the general trend of axial conformer stabilization for polar substituents upon protonation.
This stabilization is attributed to favorable electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In the case of 3-ethyl-3-fluoropiperidine hydrochloride, a similar electrostatic attraction between the axial C-F dipole and the cationic nitrogen center would contribute to the stability of the conformer where the fluorine is axial.
Furthermore, NMR studies on protonated 3-alkyl-2,6-diarylpiperidines have shown that protonation leads to a significant deshielding of the axial protons at C3 and C5, a direct consequence of the 1,3-diaxial interaction with the axial N-H bond. niscpr.res.in This deshielding provides spectroscopic evidence for the conformational arrangement within the protonated piperidine ring.
Role As a Synthetic Building Block and Intermediate in Chemical Research
Precursor for Advanced Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are a crucial class of molecules in medicinal chemistry and materials science due to the unique properties conferred by fluorine. e-bookshelf.dewiley.com The synthesis of such compounds often relies on the use of fluorinated building blocks like 3-ethyl-3-fluoropiperidine hydrochloride. e-bookshelf.dewiley.com The development of synthetic methodologies to produce fluorinated piperidines has been an area of active research. nih.gov For instance, the cis-selective hydrogenation of fluoropyridines using palladium-based catalysts has been shown to be an effective method for producing fluorinated piperidines with high yields while preserving the fluorine substituent. vulcanchem.com
The synthesis of fluorinated heterocycles can involve various strategies, including the direct fluorination of heterocyclic compounds using elemental fluorine or other fluorinating agents. google.com The resulting fluorinated piperidines, including derivatives of 3-ethyl-3-fluoropiperidine, serve as key intermediates in the synthesis of biologically active compounds. evitachem.com The presence of fluorine can enhance metabolic stability and binding affinity to biological targets. evitachem.com
Integration into Complex Molecular Architectures
The 3-ethyl-3-fluoropiperidine moiety can be incorporated into larger, more complex molecules to modulate their properties and biological activity. evitachem.comnih.gov Its structure allows for further functionalization, enabling the synthesis of a diverse range of derivatives. researchgate.net
The piperidine (B6355638) nitrogen of 3-ethyl-3-fluoropiperidine can readily undergo reactions to form amides and esters. This allows for its conjugation to various carboxylic acids and acyl chlorides, leading to the creation of novel piperidine-derived amides and esters. nih.govmdpi.com The synthesis of such compounds is a common strategy in drug discovery to explore structure-activity relationships. The transformation of ester groups within piperidine derivatives into amino moieties is a key step in creating compounds with diverse functionalities. nih.gov General procedures for the one-pot synthesis of piperidines from halogenated amides have been developed, providing an efficient route to a variety of N-substituted piperidines. mdpi.com
The synthesis of analogues of biologically active compounds is a fundamental aspect of medicinal chemistry, aimed at understanding how structural modifications affect their interaction with biological targets. nih.govfrontiersin.orgrsc.orgmdpi.compsu.edu 3-Ethyl-3-fluoropiperidine hydrochloride can be used to generate analogues of existing drugs or lead compounds. nih.gov By systematically altering different parts of a molecule, researchers can probe the structural requirements for biological activity. For example, studies on piperidine analogues have been conducted to evaluate their binding at dopamine (B1211576) and serotonin (B10506) transporters, where substitutions on the piperidine ring influence potency and selectivity. nih.gov The introduction of fluorine can be a key modification in these studies. nih.gov
Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov They are essential tools for understanding protein function and for target validation in drug discovery. nih.govnih.gov The unique properties of fluorinated compounds make them attractive for the development of chemical probes. ossila.com For instance, fluorinated piperidine derivatives can be used as ¹⁹F NMR probes. ossila.com While there is no specific mention in the provided results of 3-ethyl-3-fluoropiperidine hydrochloride being used as a chemical probe, the development of chemical probes often involves the synthesis of novel chemical entities. mskcc.orgolemiss.edu The structural features of 3-ethyl-3-fluoropiperidine hydrochloride make it a potential candidate for incorporation into new chemical probes for investigating biological processes. rsc.org
Applications in Materials Science Research
The unique electronic and optical properties of fluorinated organic compounds make them interesting for applications in materials science. evitachem.com While direct applications of 3-ethyl-3-fluoropiperidine hydrochloride in materials science are not extensively documented in the search results, its role as a building block for fluorinated heterocycles suggests potential utility in this field. e-bookshelf.deevitachem.com Fluorinated polymers and liquid crystals often exhibit desirable properties such as thermal stability and specific optical characteristics. The incorporation of fluorinated piperidine moieties could be explored for the development of new materials.
Emerging Trends and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
One promising and sustainable approach is the catalytic hydrogenation of readily available fluoropyridine precursors. acs.orgnih.gov Heterogeneous catalysts, particularly those based on palladium, are being explored for the robust and selective reduction of fluoropyridines. acs.orgnih.gov This method avoids harsh reagents and often proceeds with high diastereoselectivity. acs.org For instance, the hydrogenation of a hypothetical 3-ethyl-3-fluoropyridine precursor could be achieved under acidic conditions using a palladium-on-carbon catalyst, representing a more sustainable route to the saturated piperidine (B6355638) core. acs.orgnih.gov
Another area of development is the use of dearomatization–hydrogenation (DAH) processes. nih.govresearchgate.net These one-pot strategies, often catalyzed by rhodium complexes, can convert fluoropyridine derivatives into all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The application of such methods could provide a direct and efficient pathway to 3-ethyl-3-fluoropiperidine from simple starting materials. Research into "green chemistry" approaches, such as using microwave irradiation or developing water-based peptide synthesis, also points towards more sustainable production methods for complex molecules in the future. nih.govrsc.orgmdpi.com
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Potential Application to 3-ethyl-3-fluoropiperidine |
| Heterogeneous Hydrogenation | Palladium on Carbon (Pd/C) | Use of abundant starting materials (fluoropyridines), high chemoselectivity, operational simplicity. acs.orgnih.gov | Reduction of a 3-ethyl-3-fluoropyridine precursor. |
| Dearomatization-Hydrogenation (DAH) | Rhodium complexes | One-pot procedure, high diastereoselectivity, access to complex substitution patterns. nih.gov | Direct synthesis from a substituted fluoropyridine. |
| Electrophilic Fluorination | N-Fluorodibenzenesulfonimide (NFSI) | High efficiency for creating C-F bonds, including at quaternary centers. researchgate.net | Fluorination of a 3-ethylpiperidine (B83586) precursor. |
Exploration of Novel Reactivity and Transformations
The carbon-fluorine bond is the strongest single bond in organic chemistry, making tertiary alkyl fluorides like 3-ethyl-3-fluoropiperidine generally unreactive. However, a significant future direction is the selective activation of this C-F bond to enable novel chemical transformations and derivatizations.
Recent studies have shown that strong Lewis acids, such as B(C₆F₅)₃, can activate alkyl C-F bonds, facilitating reactions like hydrodefluorination. researchgate.net More innovative is the use of self-assembled molecular containers, which can act as supramolecular catalysts. nih.gov These container molecules can encapsulate tertiary alkyl fluorides and activate the C-F bond through hydrogen bonding and stabilization of carbocationic intermediates, promoting elimination or cyclization reactions under mild conditions. nih.gov Applying these concepts to 3-ethyl-3-fluoropiperidine could unlock pathways to new derivatives by selectively transforming the C-F bond into other functional groups.
Furthermore, transition-metal-free methods for C-F bond functionalization are emerging. For example, defluoroamination, where a C-F bond is replaced by a C-N bond, has been achieved using a combination of a silylboronate and a base, proceeding through a radical mechanism. springernature.com This approach is notable for its tolerance of other functional groups, including C-Cl and C-Br bonds. springernature.com Such a transformation could convert 3-ethyl-3-fluoropiperidine into novel 3-amino-3-ethylpiperidine derivatives, expanding its chemical utility.
| Transformation Type | Method/Catalyst | Potential Outcome for 3-ethyl-3-fluoropiperidine |
| C-F Bond Activation | B(C₆F₅)₃ / Et₃SiH | Hydrodefluorination to form 3-ethylpiperidine. researchgate.net |
| Supramolecular Catalysis | Self-assembled resorcinarene (B1253557) capsule | Elimination to form a 3-ethyl-1,2,5,6-tetrahydropyridine derivative. nih.gov |
| Defluoroamination | Silylboronate / KOtBu | Conversion to a 3-amino-3-ethylpiperidine derivative. springernature.com |
| Cross-Coupling | Organoaluminum reagents | Alkylation or arylation at the C-3 position via C-F activation. nih.gov |
Advanced Stereocontrol Methodologies
The synthesis of 3-ethyl-3-fluoropiperidine hydrochloride results in a chiral molecule with a stereocenter at the C-3 position. The development of methods to control the absolute stereochemistry during synthesis is a key area of contemporary research. Enantioselective synthesis is crucial as different enantiomers of a molecule can have distinct biological properties.
Asymmetric fluorination is a direct approach to establishing a chiral C-F center. This can involve the use of chiral catalysts, either transition-metal-based or organocatalysts, to direct the enantioselective addition of an electrophilic fluorine source to a suitable precursor. nih.gov For a molecule like 3-ethyl-3-fluoropiperidine, this could involve the asymmetric fluorination of a 3-ethyl-tetrahydropyridine derivative or an enamine precursor.
Another powerful strategy is the catalytic asymmetric synthesis of the piperidine ring itself, with the stereocenter being set during the cyclization or a key bond-forming step. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted tetrahydropyridines from dihydropyridine (B1217469) precursors and boronic acids. nih.gov This could be adapted to install the ethyl group with a defined stereochemistry prior to fluorination. Furthermore, methods for the stereoselective synthesis of quaternary piperidines are being developed, which are directly applicable to the synthesis of optically pure 3-ethyl-3-fluoropiperidine derivatives. nih.gov
| Methodology | Key Principle | Relevance to 3-ethyl-3-fluoropiperidine |
| Asymmetric Electrophilic Fluorination | A chiral catalyst directs the facial selectivity of fluorination of a prochiral enamine or enolate. nih.govacs.org | Direct enantioselective formation of the C-F bond in a piperidine precursor. |
| Asymmetric Reductive Heck Reaction | A chiral rhodium catalyst controls the enantioselectivity of a C-C bond formation to create a chiral center. nih.gov | Enantioselective synthesis of a 3-ethyl-tetrahydropyridine intermediate. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary derived from a natural product like (R)-phenylglycinol directs the stereochemical outcome of subsequent reactions. nih.gov | Diastereoselective synthesis of a precursor to optically pure 3-ethyl-3-fluoropiperidine. |
Application in New Chemical Biology Research Tools (excluding therapeutic/clinical focus)
Beyond its potential as a structural motif in medicinal chemistry, the unique properties of the fluorine atom in 3-ethyl-3-fluoropiperidine hydrochloride make it a candidate for development as a specialized tool in chemical biology. The near-complete absence of fluorine in most biological systems means that ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study molecular interactions without background noise. capes.gov.br
A significant future application is the use of fluorinated molecules like 3-ethyl-3-fluoropiperidine as ¹⁹F NMR probes. nih.govcfplus.czpharma-industry-review.com The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment. nih.gov Therefore, if 3-ethyl-3-fluoropiperidine or a derivative is designed to bind to a specific biological target, such as a protein or nucleic acid, changes in the ¹⁹F NMR signal upon binding can provide detailed information about the interaction. nih.gov This can be used to screen for binding partners, characterize binding sites, and study conformational changes in biomolecules.
Clickable ¹⁹F NMR probes, which are small fluorinated molecules containing a reactive handle like an azide, are becoming popular tools. cfplus.czpharma-industry-review.com A derivative of 3-ethyl-3-fluoropiperidine could be synthesized with such a handle, allowing it to be easily attached to various biomolecules or surfaces. This would enable its use as a versatile reporter tag for studying a wide range of biological systems using ¹⁹F NMR, providing insights into molecular structure and function in a non-clinical research context. cfplus.czpharma-industry-review.com
Q & A
Basic Question: How can researchers optimize the synthesis of 3-ethyl-3-fluoropiperidine hydrochloride to improve yield and purity?
Methodological Answer:
Optimizing synthesis involves addressing fluorination and ethylation steps. Fluorination at the 3-position of piperidine requires careful control of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like over-fluorination or ring-opening. Ethylation may employ nucleophilic substitution or catalytic alkylation, with purification via recrystallization or column chromatography to isolate the hydrochloride salt . Stability studies (e.g., ≥5 years at -20°C, as noted in analogous piperidine derivatives) should guide storage conditions to preserve purity . Batch-specific analytical certificates (CoA) should be referenced to validate purity ≥98% and identify impurities (e.g., residual solvents) .
Basic Question: What analytical techniques are critical for characterizing 3-ethyl-3-fluoropiperidine hydrochloride, and how should data be interpreted?
Methodological Answer:
Use orthogonal methods:
- 1H/13C NMR : Confirm structural integrity by verifying ethyl and fluorine substituents on the piperidine ring. For example, fluorine-induced deshielding in adjacent protons can validate substitution patterns .
- HPLC/UPLC : Assess purity with UV detection (e.g., 206 nm), ensuring baseline separation of impurities. Compare retention times against certified reference standards .
- LC-MS : Confirm molecular weight ([M+H]+ expected ~220–250 amu, depending on isotopic fluorine patterns) and detect degradation products .
- Melting Point Analysis : Compare observed values (e.g., 175–177°C for similar compounds) to literature to confirm crystallinity and salt formation .
Basic Question: What safety protocols are essential when handling 3-ethyl-3-fluoropiperidine hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosol formation is possible .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors. Monitor air quality for halogenated byproducts (e.g., HF gas) .
- Storage : Store at 2–8°C in sealed, moisture-proof containers to prevent hygroscopic degradation .
- Waste Disposal : Neutralize acidic residues before disposing via certified hazardous waste handlers .
Advanced Question: How can researchers design in vitro metabolic stability assays for 3-ethyl-3-fluoropiperidine hydrochloride?
Methodological Answer:
- Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rodent) and NADPH cofactor. Quantify parent compound depletion over time via LC-MS/MS to calculate half-life (t1/2) .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of key isoforms (e.g., CYP3A4, CYP2D6). IC50 values >10 µM suggest low risk of drug-drug interactions .
- Data Interpretation : Compare metabolic profiles to structurally similar arylcyclohexylamines (e.g., 3F-PCP), noting fluorine’s electron-withdrawing effects on oxidative metabolism .
Advanced Question: What experimental strategies can resolve contradictions in receptor-binding data for 3-ethyl-3-fluoropiperidine hydrochloride?
Methodological Answer:
- Orthogonal Binding Assays : Combine radioligand displacement (e.g., [3H]MK-801 for NMDA receptors) with functional assays (e.g., calcium flux in transfected HEK cells) to distinguish competitive vs. allosteric effects .
- Control Experiments : Include negative controls (vehicle-only) and reference standards (e.g., ketamine for NMDA studies) to validate assay conditions .
- Structural Modeling : Perform docking studies using cryo-EM structures of target receptors (e.g., σ-1R) to rationalize binding affinities and guide SAR modifications .
Advanced Question: How should researchers address discrepancies in spectroscopic data (e.g., NMR, HPLC) for 3-ethyl-3-fluoropiperidine hydrochloride?
Methodological Answer:
- Impurity Profiling : Use high-resolution MS to identify unknown peaks in HPLC chromatograms. Compare fragmentation patterns to databases (e.g., PubChem) .
- Deuterated Solvent Validation : Repeat NMR in DMSO-d6 or CDCl3 to confirm solvent artifacts (e.g., acetone at δ 2.1 ppm in D2O) .
- Batch-to-Batch Analysis : Cross-reference CoAs from multiple synthesis batches to distinguish process-related impurities vs. degradation products .
Basic Question: What are the key considerations for formulating 3-ethyl-3-fluoropiperidine hydrochloride in preclinical studies?
Methodological Answer:
- Solubility Optimization : Test solubility in saline, PEG-400, or cyclodextrin solutions. Fluorine’s hydrophobicity may necessitate co-solvents for in vivo dosing .
- Stability in Biological Matrices : Assess compound integrity in plasma/buffer at 37°C over 24 hours. Use stabilizers (e.g., ascorbic acid) if oxidation is observed .
Advanced Question: How can researchers evaluate the environmental impact of 3-ethyl-3-fluoropiperidine hydrochloride during disposal?
Methodological Answer:
- PBT/vPvB Assessment : Perform OECD 117 logP measurements to evaluate bioaccumulation potential. LogP <3 suggests low environmental persistence .
- Aquatic Toxicity Screening : Use Daphnia magna or algal growth inhibition assays (OECD 202/201) to determine EC50 values and guide wastewater treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
